Z-Glu(OtBu)-OH.DCHA
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Overview
Description
Z-Glu(OtBu)-OH.DCHA, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. Its chemical formula is C19H25NO6 and it has a molecular weight of 367.40 g/mol .
Preparation Methods
The preparation of Z-Glu(OtBu)-OH.DCHA typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process includes the following steps:
Esterification Reaction: Glutamic acid is mixed with benzyl alcohol and tert-butyl alcohol in a suitable solvent.
Purification: After the reaction, the product is purified through filtration or extraction to obtain this compound in its pure form.
Chemical Reactions Analysis
Z-Glu(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Substitution Reactions: It can react with amino and carboxyl groups in amino acids and biomolecules, making it useful as a protecting group in organic synthesis.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common reagents used in these reactions include DCC, EDC, and Pd/C. The major products formed from these reactions are the deprotected amino acids and peptides .
Scientific Research Applications
Z-Glu(OtBu)-OH.DCHA has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for the carboxyl group of glutamic acid in peptide synthesis.
Nuclear Magnetic Resonance (NMR) Studies: It is used to detect and analyze glutamic acid residues in other compounds.
Organic Synthesis: It acts as a protecting group in the synthesis of various organic compounds and peptides.
Mechanism of Action
The primary mechanism of action of Z-Glu(OtBu)-OH.DCHA involves its role as a protecting group. It protects the carboxyl group of glutamic acid during peptide synthesis, preventing unwanted reactions. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Z-Glu(OtBu)-OH.DCHA is similar to other glutamic acid derivatives such as:
Fmoc-Glu(OtBu)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.
Boc-Glu(OtBu)-OH: This compound uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
Compared to these compounds, this compound offers unique advantages in terms of stability and ease of removal of the protecting group .
Properties
CAS No. |
3967-21-3 |
---|---|
Molecular Formula |
C29H46N2O6 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
TZJOIDXKFOTKCW-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
3967-21-3 | |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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